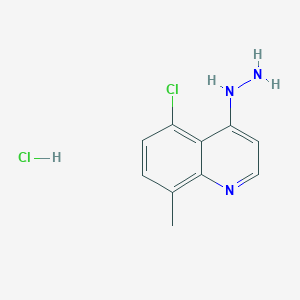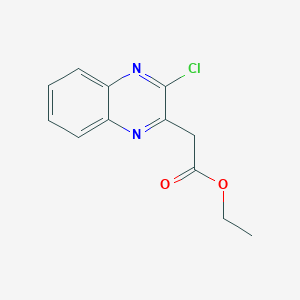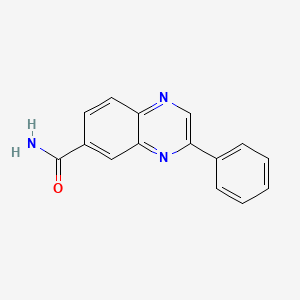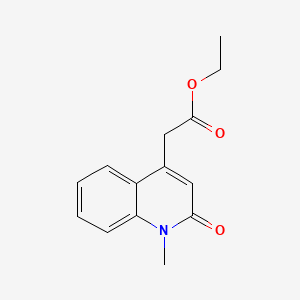
methyl 3-(1H-indol-6-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-indol-6-yl)benzoate is an organic compound with the molecular formula C16H13NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-3-(1H-Indol-6-yl)benzoat beinhaltet typischerweise die Reaktion von 3-(1H-Indol-6-yl)benzoesäure mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um den Veresterungsprozess zu erleichtern.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Methyl-3-(1H-Indol-6-yl)benzoat können ähnliche Veresterungsreaktionen beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-3-(1H-Indol-6-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Halogenierung oder Nitrierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von 3-(1H-Indol-6-yl)benzoesäure.
Reduktion: Bildung von 3-(1H-Indol-6-yl)benzylalkohol.
Substitution: Bildung von halogenierten oder nitrierten Derivaten des Indolrings.
4. Wissenschaftliche Forschungsanwendungen
Methyl-3-(1H-Indol-6-yl)benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Arzneimittel verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(1H-Indol-6-yl)benzoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Indolrest kann mit biologischen Rezeptoren, Enzymen und anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt. Die Wirkungen der Verbindung werden durch Signalwege vermittelt, die an der Signaltransduktion, Genexpression und Stoffwechselprozessen beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-indol-6-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-indol-6-yl)benzoate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl-3-(1H-Indol-6-yl)benzoat kann mit anderen Indol-Derivaten verglichen werden, wie z. B.:
- Methyl-3-(1H-Indol-5-yl)benzoat
- 1-(1H-Indol-3-yl)-2-methyl-1-propanon
- [5-(Benzyloxy)-1H-indol-2-yl]methanol
Einzigartigkeit: Methyl-3-(1H-Indol-6-yl)benzoat ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Position der Substituenten kann die Interaktion der Verbindung mit molekularen Zielstrukturen und ihr gesamtes pharmakologisches Profil beeinflussen.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 3-(1H-indol-6-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-12(9-14)13-6-5-11-7-8-17-15(11)10-13/h2-10,17H,1H3 |
InChI-Schlüssel |
CSQSESOTLLCUEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)



![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)

![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)
